![molecular formula C10H10N2O2 B019152 8-Methoxy-2-methyl-4(3H)-quinazolinone CAS No. 90915-45-0](/img/structure/B19152.png)
8-Methoxy-2-methyl-4(3H)-quinazolinone
Overview
Description
8-Methoxy-2-methyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-2-methyl-4(3H)-quinazolinone is the mitochondria . The compound has been found to inhibit basal oxygen consumption rate in isolated mitochondria from Medicago sativa seedlings .
Mode of Action
This compound interacts with its target, the mitochondria, by causing serious damage to their membrane potential (Δ Ψ m) in percentages greater than 50% at concentrations lower than 2 mM . This interaction results in the inhibition of the basal oxygen consumption rate .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of basal oxygen consumption and serious damage to the mitochondrial membrane potential . These effects suggest that the compound may have cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with methanol and methyl iodide to introduce the methoxy and methyl groups, respectively .
Industrial Production Methods
Industrial production of 8-Methoxy-2-methyl-3H-quinazolin-4-one follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
8-Methoxy-2-methyl-4(3H)-quinazolinone has been explored for various biological activities:
Drug Discovery
The compound's structural features make it a valuable scaffold for developing new therapeutic agents. Its ability to inhibit kinases positions it as a candidate for targeting cellular pathways involved in cancer and other diseases. The synthesis of derivatives allows researchers to optimize pharmacological properties and enhance biological activity.
Proteomics Research
This compound can be utilized in proteomics to study protein phosphorylation. By labeling the compound with isotopes such as tritium, researchers can track phosphorylated proteins, providing insights into cellular signaling pathways critical for understanding disease mechanisms.
Chemical Synthesis
The compound can undergo various electrophilic substitution reactions typical of quinazolinones, allowing for further derivatization. This versatility is crucial in drug development as it facilitates the exploration of new compounds with enhanced efficacy and reduced side effects.
Comparative Analysis with Related Compounds
The following table summarizes some related quinazolinone derivatives and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-4(3H)-quinazolinone | Methyl group at position 2 | Antimicrobial, anticancer |
7-Fluoro-4(3H)-quinazolinone | Fluorine substituent at position 7 | Antiviral, anti-inflammatory |
6-Nitro-4(3H)-quinazolinone | Nitro group at position 6 | Anticancer |
2-Ethoxy-4(3H)-quinazolinone | Ethoxy substituent at position 2 | Antimicrobial |
The unique methoxy group at position 8 of this compound may influence its pharmacokinetics and therapeutic efficacy compared to these derivatives.
Case Studies
Although specific case studies on this compound are scarce, research on related quinazolinones provides insights into its potential applications:
- Anticancer Studies : A series of quinazolinone derivatives were synthesized and tested for anticancer activity against various cell lines. Many showed significant cytotoxic effects while maintaining safety profiles on non-cancerous cells .
- Antituberculosis Research : Studies have identified novel quinazolinones that effectively target multi-drug resistant strains of M. tuberculosis, indicating that similar approaches could be applied to explore the efficacy of this compound against this pathogen .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.
8-Hydroxy-2-methyl-3H-quinazolin-4-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
8-Methoxy-3H-quinazolin-4-one: Lacks the methyl group, which can influence its reactivity and biological effects
Uniqueness
8-Methoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
8-Methoxy-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone class, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structural features of quinazolinones allow them to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound is characterized by a fused benzene and pyrimidine ring system, contributing to its biological activity. The presence of the methoxy group at the 8-position and a methyl group at the 2-position enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against MRSA were reported to be as low as 4 μg/mL, indicating potent antibacterial activity .
- Mechanism of Action : The compound appears to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against breast cancer and hepatocellular carcinoma cell lines. The IC50 values ranged from 10 to 20 μM, suggesting a significant potential for further development in cancer therapy .
- Synergistic Effects : In combination with other chemotherapeutic agents, such as piperacillin-tazobactam, it showed enhanced efficacy against resistant strains of cancer cells .
Antiviral Activity
While research on the antiviral properties of this compound is limited, preliminary studies suggest potential activity against certain viral infections. Quinazolinones are known to exhibit activity against viral enzymes, which could hinder viral replication .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is influenced by their structural features. Modifications at specific positions can enhance or diminish their pharmacological effects.
Position | Substituent | Effect on Activity |
---|---|---|
2 | Methyl | Increases antibacterial potency |
8 | Methoxy | Enhances solubility and bioavailability |
N3 | Various groups | Alters interaction with PBPs |
Case Studies
- Antimicrobial Resistance : A study evaluated the activity of this compound against fluoroquinolone-resistant E. coli strains. The results indicated that this compound retained efficacy in these resistant strains, showcasing its potential as an alternative treatment option .
- Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of this compound in mouse models of breast cancer. The findings revealed significant tumor reduction when treated with this compound compared to control groups .
Properties
IUPAC Name |
8-methoxy-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444674 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-45-0 | |
Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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